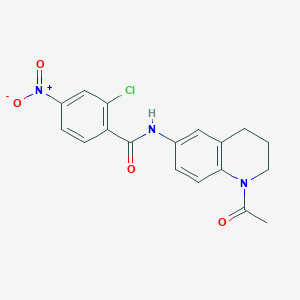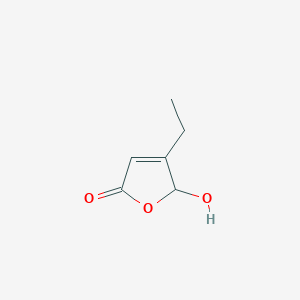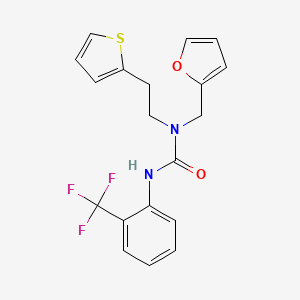![molecular formula C8H16ClNO B2679950 endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 240401-16-5](/img/structure/B2679950.png)
endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride: is a bicyclic compound with a nitrogen atom incorporated into its structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of a ruthenium complex as a catalyst in the presence of hydrogen . Another approach involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride can undergo various chemical reactions, including:
Reduction: As mentioned, the compound can be synthesized through the reduction of its ketone precursor.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol, ruthenium complex with hydrogen.
Substitution: Various nucleophiles can be used, depending on the desired product.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields the alcohol derivative, while substitution and oxidation can lead to a variety of functionalized compounds.
Scientific Research Applications
endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemical agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- exo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
Comparison: endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is unique due to its specific endo configuration, which can influence its reactivity and interactions with other molecules. Compared to its exo counterpart, the endo form may exhibit different biological and chemical properties, making it valuable for specific applications.
Properties
IUPAC Name |
(1R,5S)-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCPGMAVRSKIFC-PAFGHYSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2679867.png)
![N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide](/img/structure/B2679868.png)

![6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2679872.png)



![7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2679879.png)



![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide](/img/structure/B2679884.png)
![N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2679885.png)

